N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-fluorophenyl)oxalamide
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Overview
Description
The molecule is a complex organic compound with multiple functional groups, including a dimethylamino group, a morpholinoethyl group, and a fluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving substituted thioureas and α-halo ketones .Molecular Structure Analysis
The molecular structure of similar compounds often contains multiple bonds, aromatic bonds, and various types of amines .Chemical Reactions Analysis
The compound could potentially participate in various types of coupling reactions, such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a specific freezing point, density, and refractive index .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
A study by Harrison et al. (2001) synthesized a compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which is a high-affinity, orally active, human NK1 receptor antagonist with potential applications in treating emesis and depression. This compound demonstrated high water solubility and effectiveness in pre-clinical tests relevant to its clinical efficacy (Harrison et al., 2001).
Sensor for Hg2+/Cr3+
Das et al. (2012) developed a highly selective and sensitive colorimetric and fluorogenic sensor (L1) for Hg2+/Cr3+ detection in neutral water. This sensor, incorporating a dimethylaminophenyldiazenyl fragment as a photoactive signalling unit, demonstrated potential for environmental monitoring and health safety applications by allowing naked eye detection of these metal ions without the need for spectroscopic instruments (Das et al., 2012).
Larvicidal Activity
Gorle et al. (2016) synthesized a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives exhibiting significant larvicidal activity against third instar larvae. This study highlights the compound's potential use in developing new larvicides for pest control (Gorle et al., 2016).
Photophysical Properties Study
Qin et al. (2005) investigated the photophysical properties of 8-(p-substituted)phenyl analogues of 4,4-difluoro-3,5-dimethyl-8-(aryl)-4-bora-3a,4a-diaza-s-indacene, derivatives of the BODIPY fluorophore, in various solvents. This study provides insights into designing new fluorescent materials for sensing and imaging applications (Qin et al., 2005).
Fluorescent and Colorimetric pH Sensors
Liu et al. (2015) reported on fluorescent sensors N-[2-(dimethylamino)ethyl]benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylamide (L1) and its corresponding quaternary ammonium salt L2, prepared as pH probes. These compounds exhibited 'turn-on' fluorescence response toward H+ and colorimetric response toward OH−, respectively, highlighting their potential in biomedical research fields for imaging disease-relevant hypoxia or acidity (Liu et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-26(2)17-9-7-16(8-10-17)20(27-11-13-30-14-12-27)15-24-21(28)22(29)25-19-6-4-3-5-18(19)23/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGJCBRVGRSZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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